molecular formula C22H15N3O2 B6486365 N-[4-(1,3-benzoxazol-2-yl)phenyl]-1H-indole-3-carboxamide CAS No. 1251543-33-5

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1H-indole-3-carboxamide

Cat. No. B6486365
CAS RN: 1251543-33-5
M. Wt: 353.4 g/mol
InChI Key: AXTORAVEPMHSGL-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1H-indole-3-carboxamide, commonly referred to as BXIC, is a synthetic indole-based compound that has been studied for its potential applications in various scientific research fields. BXIC is a benzoxazole-containing compound derived from the indole-3-carboxamide skeleton, and has been found to possess a wide range of biological activities. BXIC has been used in the laboratory as a tool to study the effects of various compounds on cells and organisms, as well as to study the effects of various drugs and therapeutic agents.

Scientific Research Applications

BXIC has been used in a number of scientific research fields, including biochemistry, pharmacology, and cell biology. BXIC has been used to study the effects of various compounds on cells and organisms, as well as to study the effects of various drugs and therapeutic agents. BXIC has also been used to study the structure and function of proteins, as well as to study the effects of various drugs on the brain. BXIC has been used in the laboratory to study the effects of various compounds on cells and organisms, as well as to study the effects of various drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of BXIC is not fully understood. However, it is believed that BXIC binds to and activates certain receptors in the cell, which in turn activates various intracellular signaling pathways. These pathways then lead to the activation of various cellular processes, such as gene expression and cell proliferation.
Biochemical and Physiological Effects
BXIC has been found to possess a wide range of biochemical and physiological effects. BXIC has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. BXIC has also been found to have anticonvulsant, anxiolytic, and antidepressant effects. BXIC has also been found to have neuroprotective, cardioprotective, and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

BXIC has a number of advantages for laboratory experiments. BXIC is relatively easy to synthesize, and is relatively stable in aqueous solutions. BXIC is also non-toxic, and is not a known carcinogen. BXIC is also relatively inexpensive and readily available. However, BXIC has a number of limitations for laboratory experiments. BXIC is not water soluble, and must be dissolved in a suitable solvent, such as methanol or ethanol. BXIC is also not very soluble in organic solvents, and must be dissolved in an appropriate organic solvent.

Future Directions

The potential applications of BXIC are vast, and there are a number of future directions that could be explored. One potential direction is to further study the biochemical and physiological effects of BXIC, and to develop new therapeutic agents based on BXIC. Another potential direction is to explore the potential applications of BXIC in drug delivery, as BXIC has been found to be an effective delivery agent for various drugs and therapeutic agents. Additionally, BXIC could be used in the laboratory to study the effects of various compounds on cells and organisms, as well as to study the effects of various drugs and therapeutic agents. Finally, BXIC could be used as an imaging agent to study the structure and function of proteins, as well as to study the effects of various drugs on the brain.

Synthesis Methods

The synthesis of BXIC is relatively simple, and has been described in a number of scientific publications. The synthesis of BXIC involves the reaction of 1,3-benzoxazole with indole-3-carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out at room temperature, and the resulting product is a white solid. The product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2/c26-21(17-13-23-18-6-2-1-5-16(17)18)24-15-11-9-14(10-12-15)22-25-19-7-3-4-8-20(19)27-22/h1-13,23H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTORAVEPMHSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1H-indole-3-carboxamide

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